Product packaging for Gallium citrate(Cat. No.:CAS No. 30403-03-3)

Gallium citrate

Cat. No.: B10776400
CAS No.: 30403-03-3
M. Wt: 258.82 g/mol
InChI Key: YEEGWNXDUZONAA-UHFFFAOYSA-K
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Description

Gallium citrate is a coordination complex of gallium and citric acid, valued in biomedical research for its unique biochemical properties. Its primary research applications leverage gallium's ability to mimic ferric iron (Fe³⁺), thereby disrupting essential iron-dependent biological processes. In oncology, this compound is investigated for its antiproliferative effects, as it competitively inhibits ribonucleotide reductase, a key enzyme for DNA synthesis, and disrupts cellular iron uptake and homeostasis, leading to inhibited tumor cell growth and apoptosis. In microbiology, its potent activity against pathogens like Pseudomonas aeruginosa and Mycobacterium abscessus is a major focus, as gallion uptake via bacterial siderophore systems interferes with bacterial iron metabolism. Furthermore, this compound serves as a crucial starting material or precursor for the synthesis of radiolabeled Gallium-68 citrate, used in developing positron emission tomography (PET) imaging probes for detecting sites of infection and inflammation. This compound is provided as a high-purity, soluble salt to ensure reproducibility and reliability in these diverse research contexts, offering a critical tool for studying metal-based therapeutics, antimicrobial strategies, and molecular imaging.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5GaO7 B10776400 Gallium citrate CAS No. 30403-03-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

gallium;2-hydroxypropane-1,2,3-tricarboxylate
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InChI

InChI=1S/C6H8O7.Ga/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3
Source PubChem
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InChI Key

YEEGWNXDUZONAA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5GaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50952742
Record name Gallium 2-hydroxypropane-1,2,3-tricarboxylate
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Molecular Weight

258.82 g/mol
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Physical Description

Solid; [Merck Index]
Record name Gallium citrate
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CAS No.

27905-02-8, 30403-03-3
Record name Gallium citrate
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Record name Gallium citrate
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Record name Gallium 2-hydroxypropane-1,2,3-tricarboxylate
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Record name Gallium citrate
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Record name GALLIUM CITRATE
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Data Tables

Physicochemical Basis of Radiopharmaceutical Action

The utility of gallium citrate (B86180) in radiopharmaceutical research is founded on the specific physicochemical properties of its gallium isotopes and the nature of the citrate complex in a biological environment.

Gallium-67 (⁶⁷Ga) is a radioactive isotope produced in a cyclotron via the proton irradiation of enriched zinc. fda.govdrugs.com It decays to stable Zinc-67 (⁶⁷Zn) through electron capture. fda.govdrugs.com This decay process does not involve the emission of beta particles, but it does release a series of gamma photons at various energy levels, which are suitable for imaging with a gamma camera or via single-photon emission computed tomography (SPECT). openmedscience.com The physical half-life of ⁷Ga is approximately 78.3 hours, a duration that is advantageous for research protocols that may require imaging over several days to observe biological processes. fda.govopenmedscience.com The principal radiation emissions are detailed in the table below.

Radiophysical Properties of Gallium-67 | Property | Value | | :--- | :--- | | Half-Life | 78.3 hours fda.gov | | Decay Mode | Electron Capture fda.gov | | Production Method | Cyclotron drugs.comnih.gov | | Principal Gamma Emissions | Mean % per Disintegration | Energy (keV) | | Gamma-3 | 35.7% | 93.3 fda.gov | | Gamma-4 | 19.7% | 184.6 fda.gov | | Gamma-6 | 16.0% | 300.2 drugs.com | | Gamma-7 | 4.5% | 393.5 drugs.com |

Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide that has become increasingly significant in radiopharmaceutical research, particularly for Positron Emission Tomography (PET). openmedscience.comnih.gov Unlike the cyclotron production of ⁶⁷Ga, ⁶⁸Ga is conveniently obtained from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator. nih.govumsl.edudoaj.org The parent isotope, ⁶⁸Ge, has a long half-life of 270.95 days, allowing the generator to be used for up to a year, which provides a consistent on-site source of ⁶⁸Ga without the need for a local cyclotron. nih.govnih.gov ⁶⁸Ga decays with a short half-life of 67.71 minutes, primarily through positron emission (89% of decays) to stable Zinc-68 (⁶⁸Zn). nih.govnih.gov The emitted positrons travel a short distance in tissue before annihilating with an electron, producing two 511 keV gamma photons that are detected by a PET scanner. nih.gov This characteristic allows for high-resolution imaging, making ⁶⁸Ga-citrate a subject of research for improving upon the imaging limitations of ⁶⁷Ga-citrate. nih.govnih.gov

Radiophysical Properties of Gallium-68

Property Value
Half-Life 67.71 minutes nih.gov
Decay Mode Positron Emission (89%), Electron Capture (11%) nih.govnih.gov
Production Method ⁶⁸Ge/⁶⁸Ga Generator nih.govnih.gov
Max. Positron Energy 1.92 MeV nih.gov

In aqueous solutions, gallium exists in the +3 oxidation state (Ga³⁺). tums.ac.ir Due to its high positive charge and small ionic radius, the Ga³⁺ ion is acidic and has low solubility at physiological pH without the presence of a suitable chelating agent. tums.ac.ir Citrate, a tricarboxylic acid, acts as a chelator, forming a stable, soluble complex with the gallium ion. fda.govpatsnap.com This process, known as chelation, involves the citrate molecule binding to the central gallium ion at multiple points, which prevents the gallium from precipitating as gallium hydroxide (B78521) in the body. The resulting gallium citrate complex is the chemical form administered for research and diagnostic purposes. fda.govdrugs.com

The stability and speciation of the this compound complex in solution are influenced by factors such as pH and the molar ratio of citrate to gallium. researchgate.netmdpi.com Research indicates that for higher citrate-to-gallium ratios, a mononuclear complex is typically observed. researchgate.net In this form, two fully deprotonated citrate ligands coordinate to a single Ga³⁺ ion. researchgate.net The stability of metal complexes is a critical factor in their biological behavior; changes in the coordination environment, such as ligand exchange, can significantly alter the biological activity. mdpi.com The formation of stable complexes with ligands like citrate is essential for preventing the release of free metal ions into solution. mdpi.com

Structural studies have been conducted to elucidate the nature of this compound complexes. Spectroscopic investigations of aqueous gallium(III) citrate complexes have identified different species depending on the gallium-to-citrate ratio. researchgate.net At varying ratios, both a mononuclear species and an oligomeric species were identified. researchgate.net The mononuclear complex was found to have a distorted first shell with average Ga-O bond lengths of 1.95 and 2.06 Å. researchgate.net The oligomeric form also showed a distorted first shell and contained Ga-Ga distances indicative of edge- and corner-sharing GaO₆ octahedra. researchgate.net

Further structural research on a related dimethylthis compound triester complex in its crystalline state revealed a dimeric structure. cdnsciencepub.comcdnsciencepub.comresearchgate.net In this configuration, each citrate ligand coordinates to a gallium atom via the hydroxyl oxygen and the carbonyl oxygen of the central carboxyl group, forming stable five-membered chelate rings. cdnsciencepub.comcdnsciencepub.comresearchgate.net These investigations highlight the complex coordination chemistry of gallium with citrate, which can result in various structural forms depending on the specific chemical environment.

Chelation Chemistry and Complex Formation of this compound

Preclinical Radiopharmaceutical Imaging Research

Preclinical research is an essential stage in the evaluation of radiopharmaceuticals before they can be considered for clinical trials. iaea.org In this context, this compound has been a subject of study for imaging tumors and inflammation. drugs.commayoclinic.org The fundamental mechanism underlying its research application is the ability of the gallium ion (Ga³⁺) to mimic the ferric ion (Fe³⁺) due to similar chemical properties. patsnap.comnih.govnih.gov This mimicry allows gallium to bind to transferrin, the body's iron-transport protein. openmedscience.compatsnap.com Consequently, the ⁶⁷Ga-transferrin or ⁶⁸Ga-transferrin complex accumulates in areas with increased blood flow, vascular permeability, and high transferrin receptor expression, which are characteristic of many tumors and sites of inflammation. patsnap.comdrugbank.com

Preclinical studies often involve animal models of disease to evaluate the potential of a radiolabeled molecule. iaea.orgresearchgate.net For instance, research has been undertaken to explore the utility of ⁶⁸Ga-citrate PET/CT for imaging specific cancers. A pilot study was designed to validate the uptake of ⁶⁸Ga-citrate in hepatocellular carcinoma (HCC) and to compare its sensitivity with standard imaging modalities like CT and MRI. clinicaltrials.gov The objective of such preclinical and early-phase investigational studies is to gather data on the biological properties and efficacy of the radiolabeled molecule to determine its potential for future clinical applications. iaea.orgclinicaltrials.gov

Methodological Considerations in In Vitro Imaging Studies with this compound

In vitro studies are fundamental for understanding the cellular uptake and binding mechanisms of this compound, providing a basis for its in vivo behavior. Methodological considerations in these studies are critical for obtaining reliable and translatable results.

A primary factor in the cellular uptake of this compound is its interaction with transferrin. Research using cultured mouse tumor cells demonstrated that the addition of serum to the culture medium significantly enhanced the uptake of Gallium-67 (⁶⁷Ga) citrate. semanticscholar.org This stimulatory effect was attributed to transferrin, suggesting that the uptake process may be entirely dependent on the action of this protein. semanticscholar.org This highlights the importance of the culture medium's composition, as the presence or absence of serum and its components like transferrin can drastically alter experimental outcomes.

Further in vitro characterization of Gallium-68 (⁶⁸Ga) citrate has quantified its affinity for blood components. Studies have shown significant binding to serum proteins and blood cells, which is consistent with its interaction with transferrin and other siderophore-binding proteins. nih.gov

Table 1: In Vitro Binding Characteristics of [⁶⁸Ga]Ga-Citrate

Parameter Binding Percentage
Serum Protein Binding 49.9 ± 1.6%
Blood Cell Binding 66.8 ± 2.8%

Data sourced from in vitro characterization studies. nih.gov

When designing in vitro assays, several experimental factors must be controlled. These include the choice of cell lines (e.g., tumor cells, immune cells), incubation time, temperature, and the potential for interference between the radiopharmaceutical and assay components. oup.comtsnmjournals.org For instance, to confirm that uptake is an active, energy-dependent process, experiments are often conducted at both 37°C and 4°C, with the lower temperature expected to inhibit active transport mechanisms. tsnmjournals.org Furthermore, blocking assays, where cells are pre-incubated with non-radioactive compounds (like iron-siderophores) to compete for receptor binding, are crucial for investigating the specificity of the uptake mechanism. researchgate.net The selection of a minimal nutrient medium can also lead to more consistent uptake results by prompting microbial metabolism to focus on survival rather than rapid growth. researchgate.net

Animal Model Research for this compound Radiotracer Evaluation

Animal models are indispensable for evaluating the in vivo performance of this compound as a radiotracer, allowing for the study of its biodistribution, pharmacokinetics, and diagnostic efficacy in various disease states before clinical application.

Single-Photon Emission Computed Tomography (SPECT) using ⁶⁷Ga-citrate has been extensively investigated in animal models of infection and inflammation. In studies using rats with induced infections, ⁶⁷Ga-citrate SPECT has shown its capability to visualize infection foci. snmjournals.orgnih.gov

Table 2: Biodistribution of [⁶⁷Ga]-Citrate in S. aureus-Infected Rats (24h post-injection)

Organ % Injected Dose / Gram (ID/g)
Blood 0.81 ± 0.09
Heart 0.65 ± 0.08
Lung 1.10 ± 0.12
Liver 2.11 ± 0.43
Spleen 1.89 ± 0.31
Kidney 1.98 ± 0.19
Muscle (Infected) 2.01 ± 0.11
Bone 3.98 ± 0.56

Data represents mean ± standard deviation. snmjournals.org

Beyond infections, ⁶⁷Ga-citrate has been studied in experimental tumor models. In these studies, it was observed that in transplanted tumors like Ehrlich's tumor and Sarcoma 180, ⁶⁷Ga accumulated more in the surrounding inflammatory granulation tissue rather than in the tumor cells themselves. This suggests that in some tumor models, the uptake is related to the inflammatory response elicited by the tumor.

The positron-emitting isotope ⁶⁸Ga allows for Positron Emission Tomography (PET)/CT imaging, which offers improved image resolution and quantification compared to SPECT. The use of ⁶⁸Ga-citrate has been evaluated in animal models, particularly for bone infections.

A key study compared ⁶⁸Ga-citrate and ⁶⁸Ga-chloride PET/CT in rat models of diffuse Staphylococcus aureus tibial osteomyelitis and in control animals with uncomplicated bone healing. In the osteomyelitis model, ⁶⁸Ga-citrate showed significantly higher uptake in the infected tibias compared to tibias with normal healing processes. The maximum standardized uptake value (SUVmax), a quantitative measure of tracer accumulation, was significantly higher in osteomyelitic tibias. This research corroborates the utility of ⁶⁸Ga-citrate for the specific imaging of bone infections.

Table 3: Comparative [⁶⁸Ga]Ga-Citrate PET/CT Uptake (SUVmax) in Rat Tibia Models

Animal Model Mean SUVmax ± SD
Osteomyelitis 4.7 ± 1.5
Uncomplicated Bone Healing 2.5 ± 0.49

Data from a comparative study in rat models of S. aureus osteomyelitis.

The physiological distribution of ⁶⁸Ga-citrate has also been investigated in healthy animal models. In a study using a New Zealand rabbit, PET/CT imaging showed the highest physiological uptake in the blood pool, liver, spleen, kidneys, and bone growth plates.

To better understand the specific advantages and limitations of this compound, researchers have conducted comparative studies against other established radiotracers in preclinical models.

[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) is the most common PET tracer, particularly in oncology, but it is also widely used for imaging inflammation. However, its uptake is not specific to infection and can occur in any cell with high glucose metabolism, including inflammatory cells in sterile conditions and healing tissues.

Direct comparative studies in animal models have highlighted key differences between this compound and [¹⁸F]FDG. In a rat model of E. coli infection, both ⁶⁷Ga-citrate and [¹⁸F]FDG showed similarly high absolute uptake in the infected muscle. However, the infected muscle-to-blood ratio was significantly higher for [¹⁸F]FDG (10.31–14.89) compared to ⁶⁷Ga-citrate (1.24), indicating better target-to-background contrast for [¹⁸F]FDG in this specific model.

Conversely, studies in bone infection models suggest this compound may offer higher specificity. In a rat model of osteomyelitis, healing bones without infection showed slightly elevated uptake of [¹⁸F]FDG, whereas ⁶⁸Ga did not accumulate in the sterile healing bone. nih.gov This suggests [¹⁸F]FDG may produce false-positive results due to uptake in normal healing processes, while gallium-based tracers may better differentiate infection from sterile inflammation. nih.gov This was further supported in a rat model of vertebral discitis-osteomyelitis, where [⁶⁸Ga]this compound uptake could distinguish between live and heat-killed S. aureus infection, whereas [¹⁸F]FDG uptake could not, reinforcing the potential of this compound to be more specific for active bacterial processes. researchgate.net

Table 4: Preclinical Comparison of this compound and [¹⁸F]FDG

Study Parameter Animal Model This compound Finding [¹⁸F]FDG Finding Reference
Tracer Uptake (%ID/g) E. coli Infection (Rat) 0.221 ± 0.016 0.184 - 0.218
Target/Blood Ratio E. coli Infection (Rat) 1.24 ± 0.67 10.31 - 14.89
Uptake in Sterile Healing Osteomyelitis (Rat) No significant accumulation Elevated uptake nih.gov

| Live vs. Killed Bacteria | Vertebral Osteomyelitis (Rat) | Significant difference in uptake | No significant difference in uptake | researchgate.net |

Indium-111 Diethylenetriaminepentaacetic acid (¹¹¹In-DTPA) is another radiopharmaceutical used in nuclear medicine, particularly for cisternography and gastrointestinal transit studies. Comparative animal studies have been performed to assess the suitability of ⁶⁷Ga-citrate as an alternative.

In a study evaluating radiopharmaceuticals for measuring colonic transit in rats, ⁶⁷Ga-citrate was compared directly with ¹¹¹In-DTPA. The results showed that orally administered ⁶⁷Ga-citrate was almost entirely excreted in the feces, with negligible absorption and retention in the carcass, similar to the behavior of ¹¹¹In-DTPA. This established ⁶⁷Ga-citrate as a viable and more economical alternative for gastrointestinal transit studies in this animal model.

Another preclinical study compared ⁶⁷Ga-citrate to an Indium-111 labeled monoclonal antibody for detecting human melanoma in athymic mice. While the tumor uptake of ⁶⁷Ga-citrate was high, the tumor-to-organ ratios were generally comparable or superior for the radiolabeled antibody, particularly for tumor-to-bone ratios.

Comparative Imaging Studies with Other Radiotracers in Preclinical Settings

Quantitative Analysis of this compound Uptake in Preclinical Models

The quantitative analysis of Gallium-67 citrate (⁶⁷Ga-citrate) uptake in preclinical models is crucial for evaluating its efficacy as an imaging agent for tumors and inflammatory or infectious lesions. These studies typically involve measuring the concentration of the radiotracer in various tissues and calculating metrics such as the percentage of injected dose per gram of tissue (%ID/g) and target-to-background ratios.

In preclinical tumor models, the uptake of ⁶⁷Ga-citrate has been shown to correlate with tumor viability. nih.gov Studies in models such as Ehrlich's tumor and Sarcoma 180 have demonstrated that ⁶⁷Ga accumulates in the granulation tissue surrounding the tumor, which is rich in fibroblasts, leukocytes, and capillaries. nih.gov In non-transplanted tumor models like a DAB-hepatoma, significant accumulation is observed directly within the hepatocellular carcinoma cells, particularly in areas with scant stroma. nih.gov Research indicates that in these models, ⁶⁷Ga-citrate can be used to monitor the response to therapy, as a decrease in uptake is observed in tumors that have become fibrotic after treatment. nih.gov

The following table provides representative data on the biodistribution of ⁶⁷Ga-citrate in a preclinical tumor model, illustrating the differential uptake in various organs and the tumor itself.

Organ/TissueUptake (%ID/g) at 48 hours post-injection
Blood1.5 ± 0.3
Liver8.5 ± 1.2
Spleen5.2 ± 0.8
Kidney3.1 ± 0.5
Bone4.5 ± 0.7
Muscle0.8 ± 0.2
Tumor6.8 ± 1.5

In preclinical models of infection, the quantitative uptake of ⁶⁷Ga-citrate varies depending on the causative microorganism. For instance, in rat models of infection, ⁶⁷Ga-citrate has demonstrated significant accumulation in foci of Staphylococcus aureus and Candida albicans infections, particularly at 24 hours post-injection. In contrast, infections caused by Escherichia coli have shown weaker uptake. This differential uptake underscores the utility of ⁶⁷Ga-citrate in characterizing different types of infections.

The table below summarizes the target-to-background ratios observed in preclinical infection models for various microorganisms.

Infectious AgentTarget-to-Background Ratio at 24 hours post-injection
Staphylococcus aureus4.2 ± 0.6
Candida albicans3.5 ± 0.5
Escherichia coli1.8 ± 0.4

These quantitative data from preclinical models are essential for establishing the diagnostic potential and limitations of ⁶⁷Ga-citrate scintigraphy before its application in clinical settings.

Image Reconstruction and Processing Methodologies for this compound Scintigraphy

The quality and quantitative accuracy of Gallium-67 (⁶⁷Ga) citrate scintigraphy are highly dependent on the image reconstruction and processing methodologies employed. Given the complex gamma emission spectrum of ⁶⁷Ga (principal photopeaks at 93, 185, and 300 keV), specialized techniques are required to produce high-quality images. radiopaedia.org

Image Acquisition: Images are typically acquired using a gamma camera equipped with a medium-energy collimator. unm.eduwisc.edu Imaging is often performed at multiple time points, such as 24, 48, and 72 hours post-injection, to allow for clearance of background activity and enhance the target-to-background ratio. wikipedia.orgnih.gov Both planar (2D) and single-photon emission computed tomography (SPECT) acquisitions are utilized, with SPECT providing improved localization and characterization of abnormalities. wikipedia.orgsnmjournals.org

Pre-reconstruction Processing: Before reconstruction, several corrections are applied to the acquired data. Energy discrimination is achieved by using multiple energy windows centered around the principal photopeaks of ⁶⁷Ga. wikipedia.org If the patient has recently received a Technetium-99m based radiopharmaceutical, the 93-keV photopeak may be excluded to avoid interference. unm.edu

Image Reconstruction: Iterative reconstruction algorithms are now standard for ⁶⁷Ga SPECT, having largely replaced filtered back-projection due to their ability to more accurately model the physical factors that degrade image quality. fit.edu The most common iterative methods include:

Ordered Subset Expectation Maximization (OSEM): This is a widely used algorithm that accelerates the reconstruction process by using subsets of the projection data in each iteration. temiprotocols.org A typical protocol might use 2D OSEM with 4 subsets and 8 iterations. temiprotocols.org

Three-Dimensional Ordered Subset Expectation Maximization (3D-OSEM): This method further refines the reconstruction by considering the 3D nature of the data. researchgate.net

During iterative reconstruction, compensations for physical degrading factors are incorporated:

Attenuation Correction: This is crucial for quantitative accuracy and is typically performed using a CT-based attenuation map acquired during a SPECT/CT scan. researchgate.net

Scatter Correction: Methods are employed to reduce the contribution of scattered photons, which can degrade image contrast.

Resolution Recovery: This compensates for the distance-dependent blurring of the collimator.

Post-reconstruction Processing: Following reconstruction, post-processing filters are often applied to reduce noise and improve image quality. Common filters include:

Butterworth filter: This filter can be adjusted to provide a balance between noise suppression and resolution preservation. researchgate.net

Gaussian filter: This filter is also used for smoothing the reconstructed images. temiprotocols.org The choice of filter and its parameters (e.g., cutoff frequency, order) is critical and can significantly impact the final image. nih.gov

The final reconstructed and processed images are then displayed for interpretation. For SPECT data, images are typically viewed in transverse, coronal, and sagittal planes, and 3D volume renderings can also be generated. snmjournals.org

The following table outlines a typical image reconstruction and processing protocol for ⁶⁷Ga-citrate SPECT.

Processing StepMethodology/ParametersReference
AcquisitionSPECT/CT with medium-energy collimator unm.eduwisc.edu
Energy WindowsCentered on 93, 185, and 300 keV photopeaks wikipedia.org
Reconstruction AlgorithmIterative OSEM (e.g., 2D with 4 subsets, 8 iterations) temiprotocols.org
Attenuation CorrectionCT-based researchgate.net
Post-reconstruction FilterButterworth or Gaussian filter temiprotocols.orgresearchgate.net

Mechanistic Investigations of Gallium Citrate Biological Interactions

Iron Mimicry Hypothesis and Gallium Transport Mechanisms

The biological behavior of gallium citrate (B86180) is fundamentally linked to its ability to mimic ferric iron (Fe³⁺). Due to similarities in ionic radius and coordination chemistry, the gallium-67 (⁶⁷Ga) ion can substitute for iron in various biological pathways. This "iron mimicry" is the cornerstone of its transport and uptake into cells, particularly in pathological conditions such as tumors and sites of inflammation where iron metabolism is often upregulated. patsnap.comnih.govdrugbank.comresearchgate.net Once introduced into the circulatory system, gallium citrate dissociates, and the Ga³⁺ ion is handled by the body as if it were ferric iron. drugbank.com

In the bloodstream, a significant portion of dissociated Ga³⁺ rapidly binds to transferrin, the primary iron-transporting protein in plasma. patsnap.com This interaction is crucial for its distribution to tissues with high iron requirements, such as rapidly dividing tumor cells and inflammatory lesions. patsnap.com The binding of gallium to transferrin facilitates its transport throughout the body. patsnap.com Studies have investigated the kinetics of this interaction, showing that gallium exchanges from a chelate like citrate to the C-site of human serum apotransferrin in a multi-step process. nih.gov This process involves the formation of an intermediate complex, a proton loss, and subsequent conformational changes to form the final gallium-saturated transferrin. nih.gov The mechanism of gallium uptake by transferrin differs from that of iron. nih.gov The resulting gallium-transferrin complex is the primary vehicle for delivering gallium to cells. nih.gov

Beyond transferrin, other iron-binding molecules play a role in the transport and localization of gallium. Lactoferrin, an iron-binding protein found in high concentrations at sites of inflammation and in bodily secretions, also binds Ga³⁺. drugbank.comsnmjournals.org This binding is a key mechanism for the accumulation of gallium in inflammatory lesions, as leukocytes at these sites can either transport the gallium-lactoferrin complex or release lactoferrin that then binds to gallium. drugbank.comsnmjournals.org

In the context of bacterial infections, siderophores are low-molecular-weight compounds produced by microorganisms to scavenge iron from their environment. drugbank.comsnmjournals.orgnih.gov Gallium can bind to these bacterial siderophores, effectively hijacking the microbial iron uptake system. drugbank.comsnmjournals.orgnih.gov This allows for the direct accumulation of gallium within bacteria, a principle that contributes to its utility in imaging infections. drugbank.comsnmjournals.org Research has demonstrated that gallium is a thermodynamic and kinetic competitor with iron for siderophore ligands. snmjournals.org

The primary mechanism for cellular uptake of the gallium-transferrin complex is through transferrin receptor-mediated endocytosis. patsnap.comnih.gov Cells that have a high rate of proliferation, such as cancer cells, often overexpress transferrin receptors on their surface to meet their increased demand for iron. patsnap.comnih.govnih.govosti.gov The gallium-transferrin complex binds to these receptors, initiating the process of endocytosis, where the cell membrane engulfs the complex, forming an endosome. nih.gov This "transferrin receptor hypothesis" proposes that these receptors are the functional unit responsible for gallium's affinity for certain neoplasms. nih.gov Studies have shown a direct correlation between the expression of transferrin receptors in lung cancer tissues and positive ⁶⁷Ga scans. nih.gov Research on EMT-6 sarcoma cells further confirmed that the uptake of ⁶⁷Ga was mediated by a specific cellular receptor for transferrin. snmjournals.orgosti.gov

Following endocytosis, the endosome containing the gallium-transferrin-receptor complex undergoes acidification. This change in pH facilitates the release of gallium from transferrin. While the transferrin receptor and apotransferrin are typically recycled back to the cell surface, the released gallium is retained within the cell. Investigational studies have consistently shown that gallium accumulates in lysosomes. fda.govdrugs.comdoctorabad.comhres.ca Inside the cell, gallium is bound to a soluble intracellular protein, which contributes to its retention. fda.govdrugs.comdoctorabad.comhres.ca This lysosomal accumulation is a key feature of the intracellular fate of this compound. snmjournals.org

Biodistribution and Pharmacokinetics in Research Models

The biodistribution and pharmacokinetic profile of this compound have been characterized in various research models, providing insight into its organ-specific accumulation patterns.

Following intravenous administration in animal models, this compound exhibits a characteristic and time-dependent biodistribution pattern. Initially, high concentrations are observed in the blood pool and kidneys, reflecting its route of clearance. fda.govnih.gov Over time, the concentration shifts to other organs.

In a study using a New Zealand rabbit, the blood pool, liver, spleen, kidneys, and growth plates were identified as the most common sites of ⁶⁸Ga-citrate involvement. nih.gov Studies in mice have shown that ⁶⁸Ga-citrate leads to high blood values and significant retention of radioactivity in highly perfused organs. nih.gov In contrast, another study in mice noted rapid renal excretion. nih.gov

Data from rat models used to estimate human absorbed doses show a distribution across numerous organs. ijrr.com Generally, the highest tissue concentration, aside from tumors and infection sites, is initially found in the renal cortex. fda.govdrugs.comhres.ca After the first day, the maximum concentration tends to shift to bone, lymph nodes, and eventually, after a week, to the liver and spleen. fda.govdrugs.com This slow excretion profile results in an average whole-body retention of 65% after 7 days. fda.gov

The following table summarizes the observed biodistribution patterns in different animal models.

Animal Model Organs of High Accumulation Key Findings
Rabbit Blood Pool, Liver, Spleen, Kidneys, Growth PlatesDemonstrates physiological distribution in a larger mammal model. nih.gov
Mouse Highly Perfused Organs, Liver, BloodShows significant retention in well-vascularized tissues. nih.gov
Rat Renal Cortex (initially), Bone, Lymph Nodes, Liver, Spleen (delayed)Highlights the time-dependent shift in organ concentration. fda.govdrugs.comijrr.com

Excretory Pathways and Clearance Kinetics in Experimental Systems

In experimental animal models, the excretory pathways of this compound have been shown to be biphasic. Initially, the primary route of excretion is renal. However, this shifts to predominantly colonic excretion after the first 24 hours tandfonline.com. Studies in rats have demonstrated that the clearance of gallium-67 (⁶⁷Ga) citrate from the blood is slow nih.gov.

Whole-body retention of gallium is significant, with approximately 65% of the injected dose remaining in the body after seven days. Of the excreted portion, about 26% is found in the urine and 9% in the feces nih.govdrugbank.com. Biodistribution studies in rats have shown high accumulation of ⁶⁷Ga-citrate and ⁶⁸Ga-citrate in the lungs, liver, and spleen nih.gov. Specifically, in healthy rabbits, the blood pool, liver, spleen, kidneys, and growth plates were identified as the most common sites of ⁶⁸Ga-citrate involvement nih.gov.

Further research in rats has indicated that both irradiation and chemotherapy can lead to reduced whole-body retention of injected radiogallium, which is partly explained by an alteration in the serum binding of gallium.

Table 1: Biodistribution of ⁶⁷Ga-citrate in Rats at Different Time Points (Decay Uncorrected Data)

Organ3 hours (%ID/g)24 hours (%ID/g)48 hours (%ID/g)72 hours (%ID/g)96 hours (%ID/g)
Blood0.032 ± 0.0010.028 ± 0.0030.023 ± 0.0010.021 ± 0.0010.019 ± 0.001
Heart0.025 ± 0.0020.021 ± 0.0010.018 ± 0.0020.015 ± 0.0010.012 ± 0.001
Lung0.125 ± 0.0110.101 ± 0.0090.089 ± 0.0070.075 ± 0.0060.063 ± 0.005
Liver1.123 ± 0.0980.987 ± 0.0870.876 ± 0.0760.765 ± 0.0670.654 ± 0.057
Spleen0.098 ± 0.0080.112 ± 0.0100.123 ± 0.0110.134 ± 0.0120.121 ± 0.011
Kidneys0.087 ± 0.0070.076 ± 0.0060.065 ± 0.0050.054 ± 0.0040.043 ± 0.003
Bone0.045 ± 0.0040.056 ± 0.0050.067 ± 0.0060.078 ± 0.0070.089 ± 0.008

Data adapted from studies in wild-type rats. %ID/g = percentage of injected dose per gram of tissue.

Factors Influencing Biodistribution: Role of Iron Overload States in Experimental Observations

The biodistribution of this compound is significantly influenced by iron metabolism. Gallium (Ga³⁺) acts as an analog of ferric iron (Fe³⁺) and binds to transferrin, a key iron-transport protein patsnap.com. This binding is crucial for its distribution to various tissues. In experimental models, it has been observed that the uptake of both ⁶⁷Ga and iron-59 (⁵⁹Fe) by tumor cells is mediated by the same transferrin receptors nih.gov.

Iron overload states, such as those induced by multiple blood transfusions, can lead to an abnormal biodistribution of ⁶⁷Ga-citrate clinicalimagingscience.org. In such conditions, the excess iron saturates the binding capacity of serum transferrin. This competition displaces gallium ions from transferrin, preventing its uptake at physiological sites that express transferrin receptors clinicalimagingscience.orgnih.gov. Consequently, there is an increased uptake of the unbound gallium tracer in bone, which can result in a gallium scan that mimics a whole-body bone scan clinicalimagingscience.org. This phenomenon underscores the critical role of transferrin in the normal biodistribution of this compound.

Impact of Vascular Permeability and Extracellular Space in Inflammatory Foci Research

In experimental models of inflammation and infection, the accumulation of this compound is influenced by local physiological changes, including increased vascular permeability and an expanded extracellular space nih.govnih.gov. During an inflammatory response, the permeability of blood vessels increases, allowing plasma proteins and fluids to move into the extravascular space mdpi.com.

The uptake mechanism of this compound in these foci is a combination of specific and non-specific processes. These include vasodilatation, which increases blood flow to the area, and the aforementioned increase in vascular permeability nih.gov. These factors facilitate the delivery of transferrin-bound gallium to the site of inflammation. Furthermore, the expanded extracellular space allows for greater retention of the tracer in the inflamed tissue. Gallium also binds to lactoferrin, an iron-binding protein present in high concentrations in inflammatory exudates and released by leukocytes, further contributing to its localization in these areas drugbank.comnih.gov.

Molecular and Cellular Responses to this compound Exposure in In Vitro Models

Effects on Cell Proliferation and Viability in Cultured Cells

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, leading to inhibition of cell proliferation and a reduction in cell viability. The sensitivity to this compound varies among different cell lines. For instance, P388 and HeLa cells have been shown to be significantly more sensitive to the cytotoxic effects of this compound compared to L5178Y and FM3A cells tandfonline.comnih.gov.

Gallium compounds are thought to inhibit tumor cell growth by targeting iron homeostasis acs.org. As gallium can substitute for iron in critical cellular processes, it can disrupt iron-dependent steps necessary for cell function and proliferation acs.org. Gallium nitrate (B79036), a related compound, has been shown to inhibit the proliferation of malignant cell lines in vitro at concentrations comparable to those seen with this compound nih.gov. The antiproliferative action of gallium is believed to be, in part, due to its ability to interfere with iron-dependent proliferation and other iron-related cellular processes nih.gov.

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineTypeRelative Sensitivity to this compound
P388Murine LeukemiaHigh
HeLaHuman Cervical CancerHigh
L5178YMurine LymphomaLow
FM3AMouse Mammary CarcinomaLow

Relative sensitivity is based on comparative in vitro studies.

Modulation of Cellular Energy Metabolism Pathways

This compound has been shown to modulate cellular energy metabolism in cultured cells. One of the proposed mechanisms for its cytotoxic and sensitizing effects is its impact on energy-producing pathways. Pre-incubation of L5178Y cells with this compound resulted in decreased ATP levels, which may be a key factor in its biological activity nih.gov.

The inhibition of glycolysis, a central pathway for energy production in many cancer cells, is a potential target for anticancer therapies nih.govfrontiersin.org. While direct evidence for this compound's inhibition of specific glycolytic enzymes is still under investigation, its interference with iron-dependent enzymes involved in metabolism is a plausible mechanism. Gallium-induced mitochondrial dysfunction and the subsequent release of ferrous iron from the electron transport chain have been observed with other gallium complexes, leading to an overload of iron in the mitochondria and subsequent cell death researchgate.net. This disruption of mitochondrial function would have a significant impact on cellular energy metabolism.

Induction of Hyperthermic Sensitization in Cancer Cell Lines

In vitro studies have demonstrated that this compound can act as a sensitizer to hyperthermia, enhancing the cell-killing effects of heat in various cancer cell lines. This sensitizing effect has been observed in L5178Y, P388, FM3A, and HeLa cells tandfonline.comnih.gov. While these cell lines are relatively insensitive to heat alone at 41°C, pre-treatment with this compound significantly enhances hyperthermic cell killing at this temperature, particularly in L5178Y and P388 cells tandfonline.comnih.gov.

The mechanism behind this hyperthermic sensitization is thought to be related to this compound's effects on cellular energy metabolism. The Arrhenius analysis of the lethal effect of heat in L5178Y cells showed that the transition temperature for heat-induced cell death was remarkably decreased from approximately 43°C to 41°C in gallium-treated cells tandfonline.comnih.gov. This decrease is potentially attributable to the additional metabolic stress imposed by this compound, such as the observed decrease in cellular ATP levels nih.govnih.gov. Pre-incubation with low concentrations of this compound for an extended period (e.g., 0.05 mM for 7 days) also enhanced heat sensitization at 41°C in L5178Y cells, a condition that may mimic continuous infusion in a clinical setting tandfonline.comnih.gov.

Investigations into Binding to Soluble Intracellular Proteins

Once inside the cell, gallium, dissociated from its citrate carrier, does not remain as a free ion. Instead, it is swiftly sequestered by various soluble intracellular proteins, most notably those with an affinity for iron. This section details the research findings on the principal intracellular protein targets of gallium.

Ferritin: A Primary Intracellular Gallium Sink

Ferritin, the primary intracellular iron storage protein, is a major target for gallium. Its hollow, spherical structure is adept at sequestering iron, and by extension, gallium, thereby preventing metal-induced toxicity. While the precise binding affinity of gallium to ferritin has not been extensively quantified in the literature, the mechanism is understood to mirror that of iron, involving mineralization within the protein's core. The action of gallium on ferritin regulation is a key aspect of its intracellular activity.

Ribonucleotide Reductase: An Enzymatic Target

A critical intracellular interaction of gallium is with the enzyme ribonucleotide reductase (RNR), which is essential for DNA synthesis and repair. Gallium directly targets the M2 subunit of RNR, which houses a crucial iron-dependent tyrosyl free radical necessary for the enzyme's catalytic activity.

Research has demonstrated that gallium displaces iron from the M2 subunit, leading to a loss of the essential tyrosyl radical and the accumulation of an inactive form of the enzyme within the cell. In studies using murine leukemic L1210 cells, incubation with gallium nitrate resulted in a greater than 60% inhibition of the M2 tyrosyl radical's ESR signal. This inhibition could be reversed by the addition of ferrous ammonium sulfate, confirming the competitive nature of the binding between gallium and iron. Furthermore, immunoprecipitation studies with ⁵⁹Fe-labeled M2 subunits showed that gallium could displace 55-60% of the incorporated iron, providing direct evidence of its disruptive interaction with this vital enzyme. nih.gov Another proposed mechanism suggests that gallium can also deactivate RNR by forming complexes with its nucleotide diphosphate substrates, thereby reducing their availability for the enzyme. nih.govacs.org

Lysosomal Accumulation and Protein Binding

A significant portion of intracellular gallium accumulates within lysosomes. Subcellular fractionation studies have consistently identified these acidic organelles as major sites of gallium localization. nih.govnih.gov Within the lysosomal compartment, gallium is not in a free state but is bound to soluble proteins.

Fractionation of lysosomal proteins from rat liver following the administration of ⁶⁷Ga has revealed the presence of gallium associated with various macromolecules. One notable finding was the identification of a ⁶⁷Ga-binding protein with a molecular weight of approximately 85,000-90,000 Daltons, which was subsequently identified as transferrin. This suggests that the transferrin-gallium complex, after being internalized by the cell, is trafficked to the lysosomes where both the protein and the metal accumulate. It is thought that gallium remains associated with transferrin and its degradation fragments within this organelle.

The table below summarizes the key soluble intracellular proteins known to bind with gallium, along with the primary experimental findings related to these interactions.

Intracellular Protein TargetKey Research Findings
Ferritin Acts as a primary intracellular storage site for gallium, sequestering the metal ion and interfering with iron homeostasis. researchgate.net
Ribonucleotide Reductase (M2 Subunit) Gallium competitively displaces iron from the M2 subunit, inhibiting the enzyme's activity which is crucial for DNA synthesis. nih.gov Studies have shown a >60% reduction in the essential tyrosyl radical signal and a 55-60% displacement of ⁵⁹Fe from the M2 protein. nih.gov
Lysosomal Proteins (including Transferrin) Gallium is found concentrated in lysosomes, bound to soluble proteins. Fractionation studies have identified transferrin and its fragments as gallium-binding partners within this organelle. nih.gov

These interactions with soluble intracellular proteins are central to the biological effects of this compound, as they disrupt normal cellular processes that are dependent on iron, ultimately contributing to the compound's therapeutic and imaging properties.

Antimicrobial Research Applications of Gallium Citrate

Mechanisms of Antimicrobial Action

The antimicrobial activity of gallium citrate (B86180) is multifaceted, primarily revolving around its interaction with bacterial iron metabolism and its subsequent impact on cellular functions.

Bacteria require iron for numerous essential functions, including DNA synthesis, respiration, and virulence factor production researchgate.netnih.govnih.gov. Gallium (Ga(III)) shares a similar ionic radius and charge to ferric iron (Fe(III)) researchgate.netmdpi.comresearchgate.netsnmjournals.orgnih.gov. This similarity allows bacteria to mistakenly internalize Ga(III) through their iron uptake systems, such as siderophore-mediated transport and FeoB transporters researchgate.netmdpi.comresearchgate.netsnmjournals.orgnih.govfrontiersin.orgnih.govacs.org. Once inside the bacterial cell, gallium acts as a "Trojan horse" researchgate.netnih.govfrontiersin.orgacs.orgoup.com. Unlike iron, Ga(III) is redox-inert, meaning it cannot undergo the redox cycling that is crucial for the function of many iron-dependent enzymes researchgate.netmdpi.comfrontiersin.orgnih.gov. This inability to participate in redox reactions leads to the inactivation of these enzymes, thereby disrupting iron homeostasis and essential metabolic processes researchgate.netnih.govmdpi.comfrontiersin.orgnih.govmagtech.com.cnfrontiersin.org. This mechanism makes it challenging for bacteria to develop resistance, as any reduction in Ga(III) uptake would also compromise their essential iron uptake frontiersin.org.

The disruption of iron metabolism by gallium citrate directly impacts the activity of several key iron-dependent enzymes vital for bacterial survival. Prominent among these are:

Ribonucleotide Reductase (RR): This enzyme is essential for DNA synthesis, catalyzing the conversion of ribonucleotides to deoxyribonucleotides researchgate.netnih.govmdpi.commagtech.com.cnfrontiersin.org. Gallium's substitution for iron in RR leads to enzyme inactivation, halting DNA replication and bacterial proliferation researchgate.netnih.govmdpi.commagtech.com.cnfrontiersin.org. Studies have shown that gallium can inhibit P. aeruginosa RR activity by up to ~40% mdpi.com.

Aconitase: Involved in the tricarboxylic acid (Krebs) cycle, aconitase catalyzes the isomerization of citrate to isocitrate mdpi.comfrontiersin.org. Gallium's interference with aconitase disrupts cellular energy production and metabolic flux mdpi.comfrontiersin.org.

Catalase and Superoxide Dismutase (SOD): Gallium can inhibit enzymes like catalase and SOD, which are critical for managing oxidative stress mdpi.comnih.gov. The inactivation of these enzymes leads to an accumulation of reactive oxygen species (ROS) within the bacterial cell, causing oxidative damage and contributing to cell death mdpi.comnih.gov. The specific enzymes affected can vary depending on the bacterial species mdpi.com.

Beyond directly inhibiting growth, this compound has also demonstrated an ability to reduce the production of bacterial virulence factors nih.govfrontiersin.org. These factors are molecules that bacteria produce to enhance their ability to infect a host, colonize tissues, and evade the immune system. Research indicates that gallium can interfere with systems such as quorum sensing, which regulates bacterial communication and coordinated behavior, and also affect motility-related proteins frontiersin.org. For instance, gallium compounds have been shown to significantly suppress the secretion of pyocyanin, a pigment and virulence factor produced by Pseudomonas aeruginosa, and reduce its hemolytic activity nih.gov.

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, offering protection from antibiotics and host defenses mdpi.comresearchgate.netfrontiersin.org. This compound has shown significant efficacy in inhibiting biofilm formation and even disrupting established biofilms mdpi.comresearchgate.netnih.govnih.govfrontiersin.org. This anti-biofilm activity is closely linked to its disruption of iron metabolism, as iron is crucial for biofilm development mdpi.comnih.govfrontiersin.org. By limiting iron availability, gallium interferes with the iron-dependent pathways essential for biofilm matrix production and structural integrity mdpi.comnih.govfrontiersin.org. This compound has been observed to remove P. aeruginosa biofilms at relatively low concentrations and prevent biofilm formation on medical dressings researchgate.netnih.gov. Furthermore, gallium has demonstrated the ability to kill bacteria residing within biofilms, a feat that many conventional antibiotics struggle with nih.gov.

In Vitro Efficacy Studies against Bacterial Pathogens

The antimicrobial potential of this compound has been evaluated through numerous in vitro studies, determining its effectiveness against a range of clinically relevant bacterial species.

Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. Studies have established MIC values for this compound against several bacterial pathogens, highlighting its broad-spectrum activity.

Bacterial SpeciesThis compound MIC (μg/mL)Source(s)
Klebsiella pneumoniae0.125 – 2.0 nih.govnih.gov
Pseudomonas aeruginosa1 – 2 researchgate.net
General Gram-negative Bacteria~1 – 5 nih.gov

Note: MIC values can vary based on specific strains, growth media, and experimental conditions.

These MIC values indicate that this compound is effective at low concentrations against several Gram-negative bacteria, including clinically significant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. Further research also indicates efficacy against Gram-positive bacteria and mycobacteria nih.govoup.com. The compound's ability to inhibit biofilm formation at low concentrations further underscores its potential as an antimicrobial agent researchgate.netnih.govnih.govfrontiersin.org.

Compound List:

this compound

Susceptibility of Gram-Positive and Gram-Negative Bacteria to this compound

Research indicates that this compound exhibits broad-spectrum antimicrobial activity, affecting both Gram-positive and Gram-negative bacterial species. Studies have reported single-digit minimum inhibitory concentrations (MICs) for this compound against various Gram-negative pathogens, including Pseudomonas aeruginosa, Escherichia coli, Stenotrophomonas maltophilia, Acinetobacter baumannii, and Burkholderia cepacia nih.gov. Furthermore, gallium compounds, including citrate, have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus researchgate.netmdpi.com. The compound AR-501, an inhalable formulation of this compound, has shown efficacy against both Gram-negative and Gram-positive bacteria in vitro oup.com.

Activity against Multidrug-Resistant Bacterial Strains

A key area of focus for this compound research is its activity against multidrug-resistant (MDR) bacterial strains. This compound has demonstrated potent activity against MDR Klebsiella pneumoniae, including strains resistant to carbapenems like NDM-1, with reported MICs ranging from 0.125 to 2.0 μg/ml nih.govnih.gov. Importantly, studies suggest that pre-existing resistance to conventional antibiotics does not necessarily confer resistance to this compound, likely due to gallium's distinct molecular targets, which differ from those of traditional antibiotics nih.govfrontiersin.org. This compound has also been investigated for its effects on MDR Mycobacterium tuberculosis strains frontiersin.orgresearchgate.net. The multi-targeting mechanism of this compound makes it challenging for bacteria to develop resistance, as it would require simultaneous defense against multiple pathways mdpi.comacs.org.

Evaluation against Mycobacterial Species

This compound and other gallium compounds have shown promise in combating mycobacterial infections. Gallium has been shown to inhibit the growth and kill Mycobacterium tuberculosis (Mtb) in various settings, including liquid cultures, macrophages, and animal models frontiersin.orgnih.gov. Research has evaluated gallium's efficacy against Mycobacterium abscessus, another significant pathogen, demonstrating growth inhibition that can be reversed by the addition of exogenous iron nih.govnih.gov. Specific formulations like gallium protoporphyrin have shown greater potency than gallium nitrate (B79036) against M. abscessus nih.gov. The MIC of this compound against M. tuberculosis has been reported in the micromolar range, with specific values varying depending on the growth medium and strain nih.gov. For instance, the MIC of gallium protoporphyrin against M. tb strain H37Ra was determined to be 4 μg/mL plos.org. Gallium compounds, including citrate, have also demonstrated activity against Mycobacterium avium mdpi.comnih.gov.

In Vivo Preclinical Efficacy in Infection Models

Preclinical studies utilizing animal models have provided compelling evidence for the in vivo efficacy of this compound in treating bacterial infections.

Murine Models of Bacterial Infection (e.g., Pneumonia, Wound Infections)

This compound has been evaluated in various murine models to assess its therapeutic potential. Topical formulations of this compound have been tested in a murine wound model infected with MDR Klebsiella pneumoniae, showing improvements in wound healing and reduced inflammation compared to controls nih.govnih.gov. Inhalation studies using aerosolized this compound (AR-501) in mouse models of bacterial lung infections have demonstrated protection against morbidity and mortality aridispharma.com. Other studies have utilized murine models of acute lethal pneumonia and airway biofilm infections to evaluate gallium's efficacy against Pseudomonas aeruginosa, with positive outcomes reported jci.org. Gallium nitrate, a related compound, has also shown efficacy in thermal injury models and reduced lung injury and bacterial load in pneumonia models microbiologyresearch.orgmdpi.com.

Assessment of Bacterial Clearance and Pathogen Reduction in Animal Studies

Quantitative assessments of bacterial burden in animal studies have highlighted the effectiveness of this compound in reducing pathogen load. In a murine wound model, treatment with topical this compound resulted in a 0.5 to 1.5 log reduction in Colony Forming Units (CFUs) of Klebsiella pneumoniae at 1 and 3 days post-inoculation nih.govnih.gov. In Pseudomonas aeruginosa airway biofilm infections, early treatment with gallium reduced bacterial counts by approximately 1,000-fold jci.org. Furthermore, gallium nitrate has been shown to reduce lung and blood P. aeruginosa loads in murine lung infection models microbiologyresearch.org.

Synergistic Effects with Conventional Antimicrobials in Research

This compound has demonstrated synergistic potential when used in combination with conventional antibiotics, enhancing their efficacy and potentially overcoming antibiotic resistance. Studies have shown that combinations of this compound with antibiotics like levofloxacin (B1675101) can lead to enhanced growth inhibition of MDR Mycobacterium tuberculosis compared to gallium alone nih.gov. Gallium ions, in general, have been reported to restore the bactericidal effects of traditional antibiotics and reverse drug resistance frontiersin.orgnih.gov. For instance, AR-501 (this compound) has shown protective effects when administered alongside antibiotics, and co-administration with tobramycin (B1681333) increased bacterial clearance in preclinical models oup.comaridispharma.com. Gallium has also been shown to potentiate the effects of gentamicin (B1671437) against Francisella tularensis, suggesting a broader applicability of this synergistic approach asm.org. Furthermore, this compound has exhibited synergistic activity with other agents, such as sodium nitrite (B80452) against Pseudomonas aeruginosa, and has been shown to enhance the efficacy of antibiotics in biofilm-related infections acs.orgfrontiersin.org.

Compound List:

this compound (GaCi, AR-501)

Gallium Nitrate (Ga(NO3)3)

Gallium Protoporphyrin (GaPP, Ga-CHP)

Gallium Maltolate (GaM)

Gallium Chloride (GaCl3)

Tobramycin

Levofloxacin (Lfx)

Linezolid (Lzd)

Gentamicin

Ciprofloxacin

Colistin

Meropenem

Tetracycline

Aztreonam

Rifampicin

Isoniazid

Streptomycin

Ethambutol

Pyrazinamide

Sodium Nitrite

Advanced Radiochemistry and Analytical Methodologies in Gallium Citrate Research

Radiosynthetic Methodologies for Gallium-68 Citrate (B86180) Production

The synthesis of ⁶⁸Ga-citrate involves the chelation of the ⁶⁸Ga³⁺ cation, typically obtained from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator, with a citrate salt. Modern approaches have focused on automating this process to enhance reproducibility and operator safety.

Manual production of ⁶⁸Ga-citrate is being progressively replaced by automated synthesis modules to improve the reproducibility of radiosynthesis and minimize radiation exposure to personnel. mdpi.comresearchgate.net Commercially available synthesizers, such as the macrofluidic miniAllInOne® (mAIO®) and the microfluidic iMiDEV™, have been successfully employed for the fully automated production of [⁶⁸Ga]Ga-citrate. mdpi.comresearchgate.netnih.gov These systems typically perform the entire sequence, including trapping of the ⁶⁸Ga³⁺ from the generator eluate, washing of the purification cartridge, elution with the citrate precursor solution, and final sterile filtration into the product vial. mdpi.comnih.gov

Following synthesis, a comprehensive quality control regimen is essential. Standard procedures are often based on guidelines such as those in the European Pharmacopoeia for related radiopharmaceuticals. nih.gov Key quality control tests for [⁶⁸Ga]Ga-citrate include:

Radionuclide Identity and Purity: Confirmed by measuring the half-life (approximately 68 minutes) and identifying the characteristic 511 keV gamma-ray peak of ⁶⁸Ga. nih.gov Radionuclidic purity of over 99% is typically achieved. nih.gov

Radiochemical Purity (RCP): Assessed to quantify the percentage of ⁶⁸Ga successfully chelated as citrate. High-Performance Liquid Chromatography (HPLC) and Instant Thin-Layer Chromatography (ITLC) are standard methods. nih.gov

pH: The pH of the final product is measured to ensure it is within an acceptable range. nih.gov

Sterility and Bacterial Endotoxins: The final product undergoes testing to ensure it is free from microbial contamination and pyrogens. mdpi.comnih.gov

To maximize the efficiency of ⁶⁸Ga-citrate production, optimization of the radiosynthesis strategy is critical. Research has focused on a method that involves trapping ⁶⁸Ga³⁺ cations on a solid support, followed by elution with a sodium citrate solution, which simultaneously forms the complex. mdpi.comnih.gov Key parameters that have been optimized include the type of cation exchange resin and the concentration of the sodium citrate solution.

Studies comparing different solid-phase extraction cartridges have shown that strong cation exchangers with aromatic sulfonic acid functional groups, such as MCX and PS-H⁺ resins, demonstrate superior performance for trapping ⁶⁸Ga³⁺ and subsequently releasing it as [⁶⁸Ga]Ga-citrate. mdpi.comnih.gov Weak cation exchangers have been found to be inefficient. nih.gov

The concentration of the sodium citrate eluent also significantly impacts the radiochemical yield (RCY). A comparison between 74.8 mM and 136 mM sodium citrate solutions revealed that the higher concentration (136 mM) generally provides a better radiochemical yield, particularly with PS-H⁺ cartridges. nih.gov For MCX cartridges, both concentrations yielded comparably high RCYs with radiochemical purity exceeding 99%. nih.gov

Table 1: Optimization of [⁶⁸Ga]Ga-Citrate Synthesis Conditions
Cation ExchangerSodium Citrate ConcentrationRadiochemical Yield (RCY)Radiochemical Purity (RCP)
PS-H+74.8 mMLower Yield>98%
PS-H+136 mMHigher Yield>98%
MCX74.8 mMHigh Yield>99%
MCX136 mMHigh Yield>99%

The eluate from ⁶⁸Ge/⁶⁸Ga generators, typically containing ⁶⁸GaCl₃ in dilute hydrochloric acid, requires purification and concentration before its use in radiosynthesis. snmjournals.orguni-mainz.de This post-processing is crucial for removing two main types of impurities: the parent radionuclide ⁶⁸Ge and various metallic trace impurities. snmjournals.orgnih.govnih.gov These metallic impurities (e.g., Fe³⁺, Zn²⁺, Al³⁺, Ti⁴⁺) can originate from the generator's stationary phase and compete with ⁶⁸Ga³⁺ for the chelator, thereby reducing the radiochemical yield. nih.govsnmjournals.org

Cation exchange chromatography is a highly effective and widely adopted strategy for this purification step. snmjournals.orguni-mainz.de The process involves passing the generator eluate through a cation exchange column, which quantitatively adsorbs the ⁶⁸Ga³⁺. snmjournals.org Subsequently, specific solvent systems, such as acidified ethanol or acetone solutions, are used to wash the column and remove impurities like ⁶⁸Ge and Zn²⁺. snmjournals.orgsnmjournals.org The purified ⁶⁸Ga³⁺ is then eluted in a small volume, ready for labeling. snmjournals.orguni-mainz.de This method not only purifies the radionuclide but also concentrates it, which is advantageous for subsequent chelation reactions. snmjournals.orgnih.gov Studies have shown that cation exchange processing can reduce metallic impurities like Fe(II), Zn(II), and Al(III) by 61%, 38%, and 44%, respectively, and achieve a ⁶⁸Ge breakthrough of less than 0.001%. snmjournals.orgtci-thaijo.orgresearchgate.net

Radiopharmaceutical Quality Control and Characterization Techniques

Rigorous characterization of the final [⁶⁸Ga]Ga-citrate product is necessary to ensure its identity, purity, and stability for research use. Chromatographic techniques are central to these quality control assessments.

Instant Thin-Layer Chromatography on silica gel-impregnated glass fiber sheets (ITLC-SG) is a rapid and common method for determining the radiochemical purity of ⁶⁸Ga-citrate. nih.govnih.gov Different mobile phases are used to separate the desired [⁶⁸Ga]Ga-citrate complex from potential radiochemical impurities, such as free (uncomplexed) ⁶⁸Ga³⁺. For example, a mobile phase of ammonium acetate in a water/methanol mixture can be used, where uncomplexed ⁶⁸Ga remains at the origin (Rf = 0-0.1) while the [⁶⁸Ga]Ga-citrate complex migrates with the solvent front (Rf = 0.8-1). nih.govnih.gov A second system using sodium citrate as the mobile phase can be employed to confirm the identity, where the complex remains at the origin and free ⁶⁸Ga migrates. nih.govnih.gov Routinely, radiochemical purities of >97% are achieved as determined by ITLC. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) provides a more detailed analysis and is used to confirm both radiochemical identity and purity with high resolution. nih.gov HPLC analysis can provide precise quantification of the radiolabeled product and separate it from any impurities. nih.govnih.gov Studies consistently report radiochemical purities of >98% for ⁶⁸Ga-citrate when analyzed by HPLC. nih.govresearchgate.net

Table 2: Summary of Quality Control Test Results for [⁶⁸Ga]Ga-Citrate
ParameterMethodTypical Specification/ResultReference
Radionuclide PurityGamma Ray Spectroscopy>99% nih.gov
⁶⁸Ge BreakthroughGamma Ray Spectroscopy (post-decay)<0.001% nih.gov
Radiochemical Purity (ITLC)ITLC-SG>97% nih.govresearchgate.net
Radiochemical Purity (HPLC)Reverse-Phase HPLC>98% nih.govresearchgate.net
pHpH meter / strips4.0 - 8.0 nih.gov
Bacterial EndotoxinsLAL TestPass nih.gov
SterilityDirect InoculationPass mdpi.com

The stability of the [⁶⁸Ga]Ga-citrate complex is a critical parameter, and it is evaluated in both the final formulation solution and in biological research media like human serum. Stability studies in the final formulated solution at room temperature have demonstrated that [⁶⁸Ga]Ga-citrate maintains a high radiochemical purity of >98% for up to 3 hours post-synthesis. mdpi.com

When incubated in human serum at 37°C, the stability is reduced. Studies have shown that after 1 to 2 hours of incubation in human serum, the radiochemical purity can decrease to approximately 82%. mdpi.comnih.govresearchgate.net This indicates some degree of dissociation or transchelation of the ⁶⁸Ga³⁺ to serum proteins over time. mdpi.com

Spectroscopic and Structural Elucidation Studies

The intricate nature of gallium citrate's interaction in aqueous environments and its coordination chemistry necessitates the use of advanced spectroscopic techniques. These methods provide invaluable insights into the structure, bonding, and dynamic behavior of this compound complexes, which are crucial for understanding its function at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the structure of molecules in solution. For this compound, both proton (¹H) and gallium-71 (⁷¹Ga) NMR studies have been instrumental in characterizing the various complex species that exist in aqueous solutions under different pH conditions cdnsciencepub.comacs.org. Gallium has two NMR-active nuclei, ⁶⁹Ga and ⁷¹Ga; however, ⁷¹Ga is the preferred nucleus for study as it is more sensitive and produces narrower signal widths huji.ac.il.

Research has shown that the speciation of this compound is highly dependent on pH. In strongly acidic solutions, NMR data indicate the formation of low molecular weight complexes with a gallium-to-citrate ratio of 1:1 acs.org. As the pH increases to a range of 2 to 6, the citrate ¹H NMR resonance broadens, and the spin-lattice relaxation time decreases, which points to the formation of this compound polymers acs.org. Near neutral pH, smaller, non-polymeric complexes are observed. These studies also revealed that the chemical exchange between citrate that is bound to gallium and citrate that is free in solution is slow on the NMR timescale acs.org.

X-ray Absorption Fine Structure (EXAFS) and Fourier-Transform Infrared (FTIR) Spectroscopy for Coordination Chemistry

To probe the local atomic environment and coordination of the gallium ion, X-ray Absorption Fine Structure (EXAFS) and Fourier-Transform Infrared (FTIR) spectroscopy are employed. EXAFS is particularly well-suited for this purpose as gallium has a high K-edge energy (10.367 keV), making it readily accessible researchgate.net.

Studies using EXAFS on aqueous gallium(III) citrate complexes have identified distinct species based on the gallium-to-citrate ratio researchgate.netnih.gov. At different ratios, both a mononuclear and an oligomeric species were identified nih.gov. For the mononuclear complex, the first coordination shell of the gallium ion was found to be distorted, with average Gallium-Oxygen (Ga-O) bond lengths of 1.95 Å and 2.06 Å researchgate.netnih.gov. The oligomeric species also displayed a distorted first shell with Ga-O bond lengths of 1.95 Å and 2.04 Å researchgate.netnih.gov. This oligomer was found to contain two distinct Gallium-Gallium (Ga-Ga) distances at 3.03 Å and 3.56 Å, which are characteristic of edge-sharing and corner-sharing GaO₆ octahedra, respectively nih.gov.

FTIR spectroscopy has been used to compare the gallium(III) and aluminum(III) citrate systems, revealing them to be analogous researchgate.netnih.gov. The infrared data support the findings from EXAFS, indicating direct coordination of the citrate ligand to the gallium ions in the oligomeric complex nih.gov.

Table 1: Structural Parameters of Gallium(III) Citrate Complexes Determined by EXAFS researchgate.netnih.gov
Complex SpeciesParameterDistance (Å)Structural Interpretation
MononuclearAverage Ga-O Bond Length 11.95Distorted first coordination shell
Average Ga-O Bond Length 22.06
OligomericAverage Ga-O Bond Length 11.95Distorted first coordination shell
Average Ga-O Bond Length 22.04
Ga-Ga Distance 13.03Edge-sharing GaO₆ octahedra
Ga-Ga Distance 23.56Corner-sharing GaO₆ octahedra

Bioanalytical Methods for Gallium Quantification in Research Samples

Accurate quantification of gallium in biological samples is fundamental for pharmacokinetic, biodistribution, and toxicology studies. Depending on whether the stable or radioactive isotope of gallium is used, different analytical methodologies are required.

Elemental Analysis Techniques (e.g., Atomic Absorption Spectroscopy) in Biological Matrices

For the quantification of total gallium (non-radioactive) in biological matrices, elemental analysis techniques are the methods of choice. Atomic Absorption Spectroscopy (AAS), particularly flameless AAS, is a highly sensitive and precise technique for this purpose nih.gov.

Flameless AAS has been successfully applied to quantify gallium in samples such as urine, serum, and tissues nih.gov. The method is capable of detecting gallium concentrations as low as 100-200 parts-per-billion (ppb) in biological fluids and tissues nih.gov. A significant challenge in bioanalysis is interference from the complex sample matrix. For instance, calcium chloride (CaCl₂) can cause significant interference with the gallium atomization signal in AAS nih.gov. However, this interference can be completely prevented by using a chelating agent like EDTA, ensuring the accuracy of the measurements nih.gov. The high sensitivity of AAS makes it a vital tool for determining the pharmacokinetic parameters of gallium-containing compounds nih.gov.

Table 2: Performance of Atomic Absorption Spectroscopy for Gallium Quantification nih.govnih.gov
TechniqueSample TypesReported Detection LimitKey Considerations
Flameless AASUrine, Serum, Tissues100-200 ppbMatrix interference (e.g., from CaCl₂) can be mitigated with chelating agents like EDTA.
Flow Injection Flame AASUrine, Natural Waters6 µg/L (6 ppb)Method provides a high sample frequency (28 per hour) and an enhancement factor of 40.

Radioactivity Measurement Techniques in Tissue and Fluid Samples

When the radioactive isotope Gallium-67 (⁶⁷Ga) is used in research, its quantification in biological samples relies on measuring its radioactive decay. The primary method for this is the ex vivo biodistribution study nih.gov. In this type of study, ⁶⁷Ga-citrate is administered, and after a specific period, tissues and fluids (e.g., blood, urine) are collected nih.govresearchgate.net.

The amount of radioactivity in each sample is then measured using a specialized radiation detector, such as a gamma counter or a High-Purity Germanium (HPGe) detector nih.govresearchgate.net. The raw counts are corrected for physical decay of the isotope, which has a half-life of 78.3 hours openmedscience.comfda.gov. The results are typically calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g), which allows for standardized comparison of uptake across different organs and animals nih.gov. This methodology is crucial for evaluating how a ⁶⁷Ga-labeled compound is distributed throughout the body, providing key information on organ-specific accumulation and clearance rates.

Table 3: Overview of Radioactivity Measurement for ⁶⁷Ga Biodistribution Studies nih.govresearchgate.net
ParameterDescription
MethodologyEx vivo analysis of radioactivity in harvested tissues and fluids.
InstrumentationGamma counter, High-Purity Germanium (HPGe) detector.
Data CorrectionCounts are corrected for the physical decay of ⁶⁷Ga.
Standard Unit of MeasurementPercentage of Injected Dose per Gram (%ID/g).
ApplicationDetermining the distribution, accumulation, and clearance of ⁶⁷Ga-labeled compounds in different organs.

Future Directions and Emerging Research Avenues for Gallium Citrate

Development of Novel Gallium-Based Chelators with Enhanced Targeting Specificity

A significant area of ongoing research is the development of advanced chelating agents for gallium, particularly the positron-emitting isotope Gallium-68 (⁶⁸Ga). up.ac.zarsc.org A chelator is a molecule that binds tightly to a metal ion, forming a stable complex that can be attached to a targeting biomolecule. rsc.org The goal is to create new gallium-based radiopharmaceuticals that can more precisely target specific cells or receptors in the body, leading to improved diagnostic accuracy and therapeutic efficacy. up.ac.za

The development of these novel agents is a key innovation for creating radiopharmaceuticals that target tumors at a molecular or sub-molecular level. up.ac.za Early chelators like EDTA (ethylenediaminetetraacetic acid) showed poor stability in vivo, leading to the release of the gallium ion. researchgate.net This spurred the development of more robust macrocyclic and acyclic ligands.

Current research focuses on several classes of chelators, each with unique properties that allow for fine-tuning the resulting radiopharmaceutical's characteristics, such as charge and lipophilicity, which in turn affect its pharmacokinetic and biodistribution profiles. researchgate.net

Key Chelators in Development and Use:

Macrocyclic Chelators: These molecules, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), form highly stable complexes with ⁶⁸Ga. up.ac.zaresearchgate.net They are widely evaluated for radiolabeling. researchgate.net

Acyclic Chelators: An example that has found clinical application is HBED-CC (N,N′-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid). up.ac.za

Next-Generation Chelators: Researchers are designing new chelators like AAZTA (6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid) to create theranostic pairs, which can be labeled with both a diagnostic isotope like ⁶⁸Ga and a therapeutic radiometal such as Lutetium-177. nih.gov

These advanced chelators are being combined with targeting molecules like peptides and other ligands that have a high affinity for receptors overexpressed on tumor cells, such as the prostate-specific membrane antigen (PSMA) or the CXCR4 chemokine receptor. nih.govsnmjournals.org This approach enhances the targeting specificity far beyond that of simple gallium citrate (B86180). up.ac.za

Chelator ClassExample(s)Key Feature
MacrocyclicDOTA, NOTAForms highly stable complexes with Gallium-68. up.ac.zaresearchgate.net
AcyclicHBED-CCHas found successful clinical application. up.ac.za
TheranosticAAZTACan form complexes with both diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu) radiometals. nih.gov

Exploration of Gallium Citrate in Emerging Infectious Disease Models

For decades, Gallium-67 (⁶⁷Ga) citrate has been a valuable tool for imaging infection and inflammation. nih.govnih.govoup.com Its ability to localize in sites of infection was particularly useful during the AIDS epidemic for detecting opportunistic infections. nih.gov While its use has been somewhat superseded by newer agents, there is renewed interest in exploring the role of gallium compounds in the context of emerging and antibiotic-resistant infectious diseases. nih.govmdpi.com

Gallium's antimicrobial properties stem from its ability to interfere with bacterial iron metabolism. nih.gov Bacteria require iron for essential processes, and gallium, with its similar ionic properties, can substitute for iron in key enzymatic pathways, thereby disrupting them. nih.govmdpi.com This mechanism makes it a promising candidate against a range of pathogens.

Current Research Focus:

Drug-Resistant Bacteria: Studies are investigating gallium compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and methicillin-resistant Staphylococcus aureus. nih.govmdpi.com

Synergistic Effects: Research has shown that gallium ions can work synergistically with traditional antibiotics, potentially restoring their effectiveness against resistant strains and reducing the required antibiotic concentration. nih.gov

COVID-19: The role of ⁶⁷Ga-citrate in imaging lung inflammation associated with COVID-19 has been a subject of investigation. Intriguingly, some observations show a lack of significant ⁶⁷Ga-citrate uptake in COVID-19-related lung densities, which contrasts with the uptake of other tracers like ¹⁸F-FDG. nih.gov This discrepancy may provide clues into the specific pathological mechanisms of the disease, with speculation that profound perturbations in iron-binding proteins like ferritin during severe COVID-19 could interfere with gallium's binding and metabolism. nih.gov

The exploration of this compound and other gallium compounds in new infectious disease models represents a promising frontier, offering a potential alternative or adjunct to conventional antimicrobial therapies. nih.gov

Advanced Computational Modeling for Predicting this compound Biological Interactions

The biological behavior of this compound is complex, involving interactions with various proteins, enzymes, and cell receptors. Predicting these interactions is crucial for designing more effective diagnostic and therapeutic agents. Advanced computational and mathematical modeling is emerging as an indispensable tool to elucidate these complex biological systems. drugtargetreview.comnih.gov

While specific computational models for this compound are still in early stages, the methodologies being developed for other complex molecular systems can be readily applied. These models can simulate the actions and interactions of molecules at a systemic level, providing insights that are difficult or impossible to observe experimentally. drugtargetreview.comnih.gov

Potential Applications of Computational Modeling:

Simulating Molecular Interactions: Mathematical frameworks can be used to simulate how different parameters—such as binding strength, molecular structure, and linkage rigidity—control the interactions between molecules with multiple binding sites. drugtargetreview.com This could be used to model how this compound interacts with transferrin and other iron-binding proteins.

Predicting Biodistribution: By modeling the physiochemical properties of new gallium-chelator-ligand complexes, researchers can predict their likely biodistribution and pharmacokinetic profiles within the body, speeding up the development process.

Optimizing Chelator Design: Technology Computer-Aided Design (TCAD) simulations, already used for modeling gallium nitride semiconductors, provide a framework for how physical models and parameters can be selected and optimized. researchgate.net Similar principles can be applied to biological systems to design chelators that form stable complexes with gallium and exhibit desired targeting properties.

Agent-based models (ABM), a class of computational models, can simulate the actions of autonomous agents (like individual cells) to assess their effects on the system as a whole. nih.gov Such models could be used to simulate how gallium-based drugs interact with heterogeneous cell populations in tumors or sites of infection. nih.gov

Comparative Studies with Other Metal-Based Probes in Preclinical Research

The evaluation of gallium-based radiopharmaceuticals relies heavily on comparative studies against other imaging agents in preclinical and clinical settings. These studies are essential for establishing the diagnostic accuracy, advantages, and specific applications of gallium probes relative to other metal-based and non-metal-based tracers.

A primary comparator for ⁶⁷Ga-citrate and ⁶⁸Ga-citrate in oncology and inflammation imaging is ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG). nih.govoup.com While ⁶⁷Ga-citrate was a mainstay for lymphoma staging for decades, it has been largely eclipsed by the superior image quality and convenience of ¹⁸F-FDG PET-CT. nih.gov However, ⁶⁷Ga-citrate remains useful in specific scenarios, particularly for certain infections and where ¹⁸F-FDG is unavailable. nih.govoup.com

More recent comparisons focus on the performance of ⁶⁸Ga-citrate PET-CT. Studies have shown it to be a promising tool for diagnosing bone and soft tissue infections, with some research indicating superior image quality and resolution compared to ⁶⁷Ga-citrate scintigraphy, along with the benefits of a lower radiation dose and faster imaging time. nih.govresearchgate.net

The broader field of metal-based probes is also rapidly evolving. nih.gov Luminescent metal complexes involving elements like europium, terbium, ruthenium, and iridium are being developed as responsive probes for biosensing and imaging. researchgate.net Preclinical research will increasingly involve comparing gallium-based agents not only to established radiotracers but also to these novel metal complex probes to identify the optimal agent for specific biological questions.

Gallium ProbeComparator ProbeKey Comparison PointFinding/Context
⁶⁷Ga-citrate¹⁸F-FDGTumor & Inflammation Imaging¹⁸F-FDG generally offers superior image quality and has largely replaced ⁶⁷Ga for lymphoma staging. nih.gov
⁶⁷Ga-citrate⁶⁸Ga-citrateInfection Imaging⁶⁸Ga-citrate PET-CT provides better image resolution, lower radiation dose, and faster imaging times. nih.gov
Gallium-based ProbesOther Metal Probes (e.g., ¹¹¹In-WBCs)Infection Imaging⁶⁷Ga-citrate does not require handling of blood products, an advantage in leukopenic patients. nih.gov

Integration of Multi-Modal Imaging Techniques with this compound Radiopharmaceuticals

The future of diagnostic imaging lies in multi-modal approaches that combine the functional and metabolic information from nuclear medicine with the high-resolution anatomical detail of radiological techniques. oup.com The integration of positron emission tomography (PET) with computed tomography (CT), known as PET/CT, has already revolutionized medical imaging, and this is a key area of advancement for gallium-based radiopharmaceuticals, especially ⁶⁸Ga-citrate. nih.govnih.gov

Hybrid imaging techniques like PET/CT and single-photon emission computed tomography/CT (SPECT/CT) significantly improve diagnostic confidence by precisely localizing areas of abnormal radiotracer uptake within the body's anatomy. nih.govoup.com For instance, a ⁶⁸Ga-citrate PET/CT scan can accurately pinpoint a bone infection, providing both functional evidence of the infection and a clear anatomical map for surgical planning. nih.gov

Emerging research is focused on further integration and new hybrid modalities:

PET/MRI: The combination of PET with magnetic resonance imaging (MRI) is a promising frontier. This would merge the high sensitivity of PET with the superior soft-tissue contrast and functional information provided by MRI, without the additional ionizing radiation from a CT scan. This could be particularly valuable for applications in neurology, oncology, and cardiovascular disease.

Theranostics: The development of theranostic pairs, such as using ⁶⁸Ga for PET imaging and ¹⁷⁷Lu for therapy with the same targeting molecule, is a powerful example of multi-modal integration. nih.gov This approach allows for pre-therapeutic imaging to select patients who are most likely to respond to a targeted radionuclide therapy, and for post-treatment monitoring of the therapeutic effect.

The continued integration of this compound radiopharmaceuticals with advanced imaging hardware and multi-modal strategies will undoubtedly enhance their diagnostic power and solidify their role in personalized medicine. nih.gov

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing gallium citrate?

Answer:
this compound synthesis typically involves reacting gallium nitrate with citric acid under controlled pH and temperature. Characterization requires spectroscopic methods (e.g., FTIR for ligand coordination ), elemental analysis, and purity assessments via HPLC. For reproducibility, document reaction conditions (molar ratios, solvent, reaction time) and validate using reference standards. New compounds must include crystallographic data (if available) and comparison to known spectra .

Basic: How should researchers design a literature review on this compound’s biomedical applications?

Answer:
Use structured keyword searches (e.g., "this compound pharmacokinetics" OR "Ga(III) citrate antitumor") in databases like PubMed and Google Scholar, leveraging advanced operators (e.g., "AND," "OR") . Prioritize peer-reviewed articles and track citations via "Cited by" features to identify foundational studies. Exclude non-academic sources and validate methodologies against primary literature .

Advanced: What in vitro and in vivo models are optimal for studying this compound’s tumor-suppressive mechanisms?

Answer:

  • In vitro: Use human cancer cell lines (e.g., breast MDA-MB-231, prostate PC-3) to assess cytotoxicity via MTT assays. Monitor gallium uptake using inductively coupled plasma mass spectrometry (ICP-MS) .
  • In vivo: Murine xenograft models (e.g., MRL/lpr mice ) allow evaluation of tumor growth inhibition. Administer this compound intravenously and measure biodistribution via radiolabeling (e.g., ⁶⁷Ga) . Ensure dose-response studies and include controls for citrate-mediated effects .

Advanced: How can researchers address contradictions in reported efficacy of this compound across studies?

Answer:
Analyze variables such as:

  • Dosage and formulation: Variations in gallium-to-citrate ratios or pH stability may alter bioavailability .
  • Model specificity: Tumor type (solid vs. hematologic) and species-specific metabolic differences .
  • Methodological rigor: Validate assays with positive/negative controls and report statistical power . Cross-reference results with independent studies using shared datasets .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Use fume hoods for synthesis to avoid inhalation of gallium particulates.
  • Employ chelating agents (e.g., EDTA) in spill kits to mitigate contamination.
  • Monitor waste disposal per local regulations, as gallium compounds may accumulate in ecosystems .

Advanced: How can this compound’s radiopharmaceutical applications be optimized for clinical imaging?

Answer:

  • Radiolabeling: Use ⁶⁸Ga (t₁/₂ = 68 min) for PET imaging. Optimize chelation efficiency with citrate buffers to prevent colloid formation .
  • Biodistribution studies: Compare uptake in target tissues (e.g., inflamed or tumor sites) vs. background using autoradiography .
  • Validation: Correlate imaging results with histopathology to confirm specificity .

Basic: What statistical approaches are recommended for analyzing this compound’s pharmacokinetic data?

Answer:

  • Use non-compartmental analysis (NCA) for AUC, Cmax, and half-life calculations.
  • Apply nonlinear mixed-effects modeling (e.g., NONMEM) for population pharmacokinetics.
  • Report variability metrics (SD, CI) and assess normality with Shapiro-Wilk tests .

Advanced: What strategies resolve discrepancies in this compound’s binding affinity across biological matrices?

Answer:

  • Competitive binding assays: Compare this compound’s affinity for transferrin vs. albumin using isothermal titration calorimetry (ITC) .
  • Speciation studies: Use X-ray absorption spectroscopy (XAS) to identify gallium-ligand complexes in serum .
  • Computational modeling: Predict binding modes via density functional theory (DFT) and validate with experimental data .

Basic: How should researchers present this compound data in publications to ensure clarity?

Answer:

  • Tables: Include physicochemical properties (e.g., solubility, log P) and IC₅₀ values.
  • Figures: Use line graphs for dose-response curves and heatmaps for cellular uptake studies.
  • Supplemental Data: Provide raw spectra, crystallographic files, and pharmacokinetic parameters .

Advanced: What emerging techniques could enhance this compound’s therapeutic index?

Answer:

  • Nanoparticle encapsulation: Use liposomes or polymeric NPs to improve tumor targeting and reduce renal clearance .
  • Combinatorial therapy: Pair this compound with checkpoint inhibitors (e.g., anti-PD-1) to synergize immune activation .
  • Metabolomic profiling: Identify biomarkers of gallium resistance using LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.